molecular formula C9H17NO B100611 2-Methyl-1-(piperidin-1-yl)propan-1-one CAS No. 17201-04-6

2-Methyl-1-(piperidin-1-yl)propan-1-one

Cat. No. B100611
CAS RN: 17201-04-6
M. Wt: 155.24 g/mol
InChI Key: KHGRSURBPFQREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(piperidin-1-yl)propan-1-one, also known as MDPK, is a synthetic compound with a chemical formula of C13H19NO. It is a member of the cathinone family of compounds and is structurally similar to methcathinone. MDPK is a psychoactive substance that has been used for recreational purposes. However, it has also shown potential in scientific research applications.

Mechanism Of Action

2-Methyl-1-(piperidin-1-yl)propan-1-one acts as a monoamine transporter inhibitor, specifically targeting dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.

Biochemical And Physiological Effects

2-Methyl-1-(piperidin-1-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and agitation.

Advantages And Limitations For Lab Experiments

2-Methyl-1-(piperidin-1-yl)propan-1-one can be useful in studying the effects of cathinone derivatives on the central nervous and cardiovascular systems. However, its use in research is limited due to its potential for abuse and the lack of information on its long-term effects.

Future Directions

Future research could focus on the development of safer and more effective cathinone derivatives for scientific research purposes. Additionally, further studies could investigate the potential therapeutic uses of cathinone derivatives in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, it is important to continue to monitor the potential for abuse and negative side effects of these compounds.

Synthesis Methods

2-Methyl-1-(piperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromopropiophenone with piperidine and subsequent reduction of the resulting ketone. The final product can be purified through recrystallization.

Scientific Research Applications

2-Methyl-1-(piperidin-1-yl)propan-1-one has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. 2-Methyl-1-(piperidin-1-yl)propan-1-one has also been used to study the effects of cathinones on the cardiovascular system.

properties

CAS RN

17201-04-6

Product Name

2-Methyl-1-(piperidin-1-yl)propan-1-one

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methyl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3

InChI Key

KHGRSURBPFQREH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCCCC1

Canonical SMILES

CC(C)C(=O)N1CCCCC1

Origin of Product

United States

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